molecular formula C10H8N2O3 B5085861 N-(methylcarbamoyl)isatin

N-(methylcarbamoyl)isatin

Cat. No.: B5085861
M. Wt: 204.18 g/mol
InChI Key: DPFWDTPLVNXXST-UHFFFAOYSA-N
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Description

N-(methylcarbamoyl)isatin is a derivative of isatin, a versatile organic compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Isatin itself is an indole derivative, known for its biological activities and its role as a precursor in the synthesis of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(methylcarbamoyl)isatin typically involves the reaction of isatin with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:

  • Isatin + Methyl Isocyanate → this compound

This reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(methylcarbamoyl)isatin undergoes various chemical reactions, including:

Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

N-(methylcarbamoyl)isatin has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(methylcarbamoyl)isatin involves its interaction with various molecular targets. It has been shown to inhibit certain enzymes, such as monoamine oxidase, which plays a role in neurotransmitter metabolism. Additionally, it can bind to DNA and proteins, leading to changes in cellular functions and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: N-(methylcarbamoyl)isatin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-methyl-2,3-dioxoindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-11-10(15)12-7-5-3-2-4-6(7)8(13)9(12)14/h2-5H,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFWDTPLVNXXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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